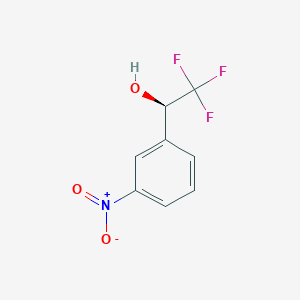
(3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The boronic acid group is then introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings .
Applications De Recherche Scientifique
(3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The pyrazole and thiazole rings contribute to the compound’s binding affinity and specificity by interacting with the target’s active site through hydrogen bonding and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
1,2,3-Triazoles: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
1,2,4-Triazoles: Another class of triazoles with significant pharmacological applications.
Thiazole Derivatives: Compounds containing the thiazole ring are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness: (3-Methyl-1-(thiazol-2-yl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of both the pyrazole and thiazole rings, along with the boronic acid group. This combination of functional groups provides a versatile platform for chemical modifications and enhances the compound’s potential for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H8BN3O2S |
|---|---|
Poids moléculaire |
209.04 g/mol |
Nom IUPAC |
[3-methyl-1-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-5-6(8(12)13)4-11(10-5)7-9-2-3-14-7/h2-4,12-13H,1H3 |
Clé InChI |
PZSIQSZVFJUVNV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1C)C2=NC=CS2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


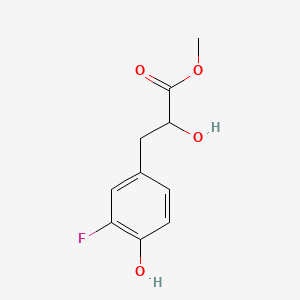


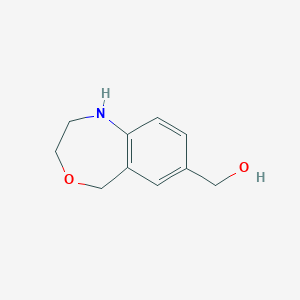

![[6-(Dimethylamino)-5-fluoropyridin-3-yl]boronic acid](/img/structure/B15314162.png)

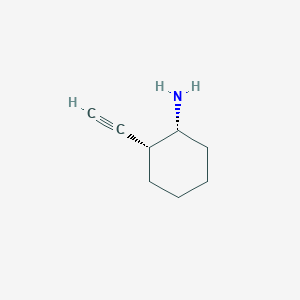
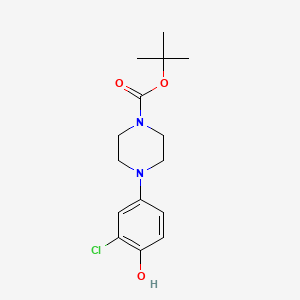

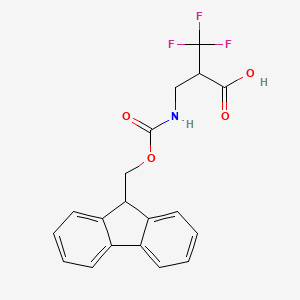
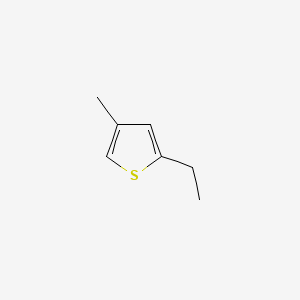
![1-{1-azabicyclo[2.2.1]heptan-3-yl}methanaminedihydrochloride,Mixtureofdiastereomers](/img/structure/B15314199.png)
